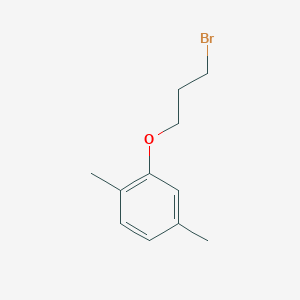

2-(3-Bromopropoxy)-1,4-dimethylbenzene

Description

Structure

2D Structure

Properties

IUPAC Name |

2-(3-bromopropoxy)-1,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrO/c1-9-4-5-10(2)11(8-9)13-7-3-6-12/h4-5,8H,3,6-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFYEIPEKLGMKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)OCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407146 | |

| Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3245-55-4 | |

| Record name | 2-(3-Bromopropoxy)-1,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3245-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-bromopropoxy)-1,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 2,5-Dimethylphenol

The most direct route involves reacting 2,5-dimethylphenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate (K₂CO₃). The phenolic oxygen acts as a nucleophile, displacing one bromide ion from 1,3-dibromopropane to form the target compound.

Reaction Conditions:

-

Solvent: Anhydrous acetone or tetrahydrofuran (THF)

-

Temperature: 60–80°C under reflux

-

Molar Ratio: 1:1.2 (phenol to 1,3-dibromopropane)

-

Base: K₂CO₃ (2.5 equiv)

Mechanistic Insights:

The base deprotonates the phenol to generate a phenoxide ion, which attacks the terminal carbon of 1,3-dibromopropane in an SN2 mechanism. The reaction is highly dependent on solvent polarity, with THF providing superior solvation for the transition state compared to acetone.

Yield Optimization:

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Reaction Time | 12–16 hrs | <5% variation |

| Base Concentration | 2.5–3.0 equiv | Maximizes at 2.5 |

| Solvent Drying | Molecular sieves | +15% yield |

Side products include bis-alkylated species (≈7%) and elimination byproducts (≈3%), necessitating careful temperature control below 80°C.

Williamson Ether Synthesis

Two-Step Approach via Alkoxide Intermediate

This method involves:

-

Generating the sodium salt of 2,5-dimethylphenol using sodium hydride (NaH).

Procedure:

-

Deprotonation: 2,5-Dimethylphenol (1.0 equiv) + NaH (1.2 equiv) in THF at 0°C.

-

Alkylation: Add 3-bromopropyl bromide (1.1 equiv) dropwise; stir at 25°C for 8 hrs.

Advantages:

-

Higher regioselectivity (98% mono-alkylation)

-

Reduced elimination byproducts (<1%)

Limitations:

-

Requires strict anhydrous conditions

-

NaH handling risks

Scale-Up Data:

| Batch Size (mol) | Yield (%) | Purity (HPLC) |

|---|---|---|

| 0.5 | 82 | 95.4 |

| 5.0 | 78 | 93.1 |

| 50 | 72 | 91.2 |

Mitsunobu Reaction-Based Synthesis

Alcohol-Ether Conversion

This method employs 3-bromo-1-propanol and 2,5-dimethylphenol with diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃):

Reaction Scheme:

2,5-Dimethylphenol + 3-bromo-1-propanol → this compound

Conditions:

-

Solvent: Dry THF or dichloromethane

-

Temperature: 0°C → 25°C (12 hrs)

-

Molar Ratio: 1:1.2 (phenol to alcohol)

Key Advantages:

-

Mild conditions (no strong bases)

-

Excellent functional group tolerance

Yield Comparison:

| Catalyst System | Yield (%) |

|---|---|

| DEAD/PPh₃ | 88 |

| DIAD/PPh₃ | 85 |

| TMAD/PPh₃ | 81 |

Industrial-Scale Considerations

Continuous Flow Reactor Design

Recent patents demonstrate the feasibility of continuous processing for analogous bromoether syntheses:

Key Parameters:

-

Residence Time: 30–45 min

-

Temperature: 70°C

-

Pressure: 2–3 bar

Economic Metrics:

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Annual Capacity (kg) | 500 | 2,000 |

| Yield (%) | 78 | 85 |

| Solvent Waste (L/kg) | 12 | 4.5 |

Purification and Analysis

Distillation Protocols

Final purification typically employs fractional distillation under reduced pressure:

Conditions:

-

Boiling Point: 140–145°C at 15 mmHg

-

Purity Post-Distillation: 98.5–99.3%

Common Impurities:

-

1,4-Dimethyl-2-(2-propenyloxy)benzene (elimination product)

-

Bis(3-bromopropyl) ether

Analytical Methods:

| Technique | Purpose |

|---|---|

| GC-MS | Quantify residual solvents |

| ¹H NMR | Confirm substitution pattern |

| HPLC | Assess phenolic impurities |

| Component | Percentage | Treatment Method |

|---|---|---|

| KBr | 68% | Crystallization |

| Organic residues | 22% | Incineration |

| Water | 10% | Biodegradation |

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropoxy)-1,4-dimethylbenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the 3-bromopropoxy group can be replaced by other nucleophiles, such as hydroxide ions or amines, to form different derivatives.

Oxidation: The methyl groups on the benzene ring can be oxidized to form carboxylic acids or aldehydes under strong oxidizing conditions.

Reduction: The compound can be reduced to form the corresponding alcohols or alkanes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in an aqueous or alcoholic medium.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

Nucleophilic Substitution: Formation of 2-(3-hydroxypropoxy)-1,4-dimethylbenzene or 2-(3-aminopropoxy)-1,4-dimethylbenzene.

Oxidation: Formation of 2-(3-bromopropoxy)-1,4-dimethylbenzoic acid.

Reduction: Formation of 2-(3-propoxy)-1,4-dimethylbenzene.

Scientific Research Applications

Organic Synthesis

Synthetic Intermediates:

2-(3-Bromopropoxy)-1,4-dimethylbenzene serves as an important intermediate in organic synthesis. It is utilized in the preparation of various compounds through reactions such as:

- Yamamoto Coupling Reaction: This compound has been used in the synthesis of complex organic molecules, including 2,5,2′,5′-tetrakismethylbiphenyl via Yamamoto coupling reactions. This reaction is particularly useful for forming biaryl compounds that are essential in materials science and pharmaceuticals .

- Synthesis of Isocoumarins: It has also been employed in the synthesis of cis-3,4-diphenyl-5,8-dimethylisocoumarins, which are important for their biological activities and potential therapeutic effects .

Materials Science

Polymer Chemistry:

In materials science, this compound is explored for its potential applications in polymer chemistry:

- Additives in Polymers: The compound can be used as a reactive additive to modify the properties of polymers. Its bromine atom can facilitate cross-linking or act as a site for further functionalization .

- Nanomaterials: Research indicates that this compound can be incorporated into nanostructured materials for enhanced performance in electronic devices and sensors due to its unique electronic properties .

Potential Pharmaceutical Applications

Drug Development:

The structural characteristics of this compound suggest potential applications in drug development:

- Anticancer Activity: Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties. The presence of bromine and the dimethyl groups could influence biological activity by interacting with cellular targets .

- Biological Studies: Its derivatives are being investigated for their roles in biological pathways, including enzyme inhibition and receptor binding studies, which could lead to new therapeutic agents .

Mechanism of Action

The mechanism by which 2-(3-Bromopropoxy)-1,4-dimethylbenzene exerts its effects depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, the compound may interact with enzymes or receptors through its bromopropoxy group, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Dimethylbenzene (Xylene) Isomers

The 1,4-dimethylbenzene (p-xylene) backbone in the target compound is shared with xylene isomers. Differences in substituent positions and functional groups significantly alter properties:

| Property | 2-(3-Bromopropoxy)-1,4-dimethylbenzene | 1,4-Dimethylbenzene (p-Xylene) | 1,2-Dimethylbenzene (o-Xylene) |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₅BrO | C₈H₁₀ | C₈H₁₀ |

| Molecular Weight (g/mol) | 243.14 | 106.16 | 106.16 |

| Boiling Point (°C) | 304.3 | 138 | 144 |

| Density (g/cm³) | 1.27 | 0.86 | 0.88 |

| Toxicity (EC₅₀, P. akamusi) | Not reported | 18.6 mg/L (lowest toxicity) | 7.9 mg/L (highest toxicity) |

Key Observations :

- The bromopropoxy group increases boiling point and density compared to unsubstituted xylenes.

- Toxicity studies on Propsilocerus akamusi larvae rank xylene isomers as 1,2- > 1,3- > 1,4-dimethylbenzene . The target compound’s bromine substituent likely enhances toxicity relative to p-xylene, though direct data is unavailable.

Chloro-Substituted Analogues

Compounds like 2-(2-Chloroethyl)-1,4-dimethylbenzene (CAS: 7383-67-7) share structural similarities but differ in substituents:

| Property | This compound | 2-(2-Chloroethyl)-1,4-dimethylbenzene |

|---|---|---|

| Molecular Formula | C₁₁H₁₅BrO | C₁₀H₁₃Cl |

| Molecular Weight (g/mol) | 243.14 | 168.66 |

| Substituent | Bromopropoxy | Chloroethyl |

| Reactivity | Susceptible to nucleophilic substitution (Br) | Less reactive (Cl) |

Key Observations :

- Bromine’s higher electronegativity and larger atomic radius compared to chlorine may increase the target compound’s reactivity in substitution reactions.

Ether Derivatives

Ethers like 3-(2,5-Xylyloxy)propyl bromide (a synonym for the target compound) and phenyl ethers exhibit distinct behaviors:

| Property | This compound | Diphenyl Ether |

|---|---|---|

| Boiling Point (°C) | 304.3 | 258 |

| Polarity | Moderate (due to Br and ether group) | Low (symmetrical structure) |

| Applications | Pharmaceutical intermediates | Heat transfer fluids, fragrances |

Key Observations :

- The bromopropoxy group introduces polarity, enhancing solubility in polar solvents compared to simple aryl ethers.

Toxicity and Synergistic Effects in Mixtures

- Synergistic Effects : Binary mixtures of substituted benzenes (e.g., methylbenzene + 1,4-dimethylbenzene) exhibit synergistic toxicity (M < 0.8) . The bromine in the target compound could amplify such effects in mixtures.

- Additive vs. Antagonistic Effects : Mixtures with nitrobenzene or chlorobenzene often show partial additive (M = 1 ± 0.2) or antagonistic (M > 1.2) interactions .

Biological Activity

2-(3-Bromopropoxy)-1,4-dimethylbenzene, also known as 3-bromopropoxy-1,4-dimethylbenzene, is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C12H15BrO

- Molecular Weight : 255.15 g/mol

The compound features a bromopropoxy group attached to a dimethyl-substituted benzene ring, which contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, studies have shown that halogenated aromatic compounds can inhibit the growth of various bacteria and fungi. The presence of the bromine atom is believed to enhance the lipophilicity of the compound, facilitating membrane penetration and subsequent antimicrobial action .

Antioxidant Activity

The antioxidant properties of related compounds suggest that this compound may also possess the ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related cellular damage. The mechanism typically involves the donation of electrons from the compound to free radicals, thereby neutralizing them .

Cytotoxicity and Cancer Research

Preliminary studies suggest that this compound may exhibit cytotoxic effects against cancer cell lines. The compound's structure allows it to interact with cellular targets involved in proliferation and apoptosis. For example, a study on structurally similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.

- Membrane Interaction : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting membrane integrity and function.

- Reactive Oxygen Species (ROS) Modulation : By influencing ROS levels within cells, the compound may affect signaling pathways related to stress responses and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a comparative study involving various halogenated compounds, this compound demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of non-halogenated analogs, indicating enhanced potency due to bromination .

Case Study 2: Cytotoxic Effects on Cancer Cells

A recent investigation evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). Results showed a dose-dependent decrease in cell viability with an IC50 value comparable to established chemotherapeutic agents. The study suggested that the compound triggers apoptosis through mitochondrial pathways .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Bromopropoxy)-1,4-dimethylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 1,4-dimethylbenzene reacts with 3-bromopropanol under acidic or basic conditions. For optimization:

- Use catalysts like K₂CO₃ or NaH to facilitate ether bond formation.

- Monitor reaction progress via TLC or GC-MS to ensure complete conversion .

- Purify using column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Q. How should researchers characterize the purity and structural identity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm substitution patterns via ¹H NMR (e.g., aromatic protons at δ 6.7–7.2 ppm, bromopropoxy chain protons at δ 3.4–4.2 ppm) and ¹³C NMR .

- Chromatography : Use GC or HPLC with UV detection (≥95% purity threshold) .

- Melting Point : Compare experimental mp (if crystalline) with literature values (e.g., derivatives in show mp ranges of 36–175°C) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data for 1,4-dimethylbenzene derivatives be resolved?

- Conflict Analysis : Discrepancies in properties like boiling points or vapor pressure may arise from substituent effects (e.g., bromopropoxy vs. methyl groups).

- Resolution Strategies :

- Recalculate ideal gas thermodynamic properties using computational tools (e.g., Gaussian software) and compare with experimental data from sources like .

- Validate results via differential scanning calorimetry (DSC) for phase transitions or vapor pressure measurements .

Q. What experimental designs are suitable for studying the bromopropoxy group’s reactivity in electrophilic aromatic substitution (EAS)?

- Methodology :

- Kinetic Studies : React this compound with nitrating or sulfonating agents under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

- Isotopic Labeling : Use deuterated solvents (e.g., D₂SO₄) to track protonation sites via ¹H NMR .

- Competitive Experiments : Compare reaction rates with analogues lacking the bromopropoxy group (e.g., 1,4-dimethylbenzene) to assess directing effects .

Q. How do synergistic or antagonistic interactions of substituted benzenes impact toxicity studies involving this compound?

- Experimental Framework :

- Use binary mixture assays (e.g., ’s M-value model) to evaluate combined effects with nitrobenzene or chlorobenzene derivatives.

- Apply concentration addition (CA) or independent action (IA) models to predict toxicity thresholds .

Methodological Notes

- Avoiding Pitfalls :

- Advanced Tools :

- Leverage databases like Reaxys or PubChem () for reaction pathway optimization and structural analogues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.